3-(3,4-Dichlorophenyl)but-2-enal
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Overview
Description
3-(3,4-Dichlorophenyl)but-2-enal is an organic compound with the molecular formula C10H8Cl2O It is characterized by the presence of a dichlorophenyl group attached to a but-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)but-2-enal typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate alkenylating agent under controlled conditions. One common method is the aldol condensation reaction, where 3,4-dichlorobenzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)butanoic acid.
Reduction: Formation of 3-(3,4-dichlorophenyl)but-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)but-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)but-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)prop-2-enal: Similar structure but with a shorter carbon chain.
3-(3,4-Dichlorophenyl)-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid: Contains a methoxy group in addition to the carboxylic acid.
Uniqueness
3-(3,4-Dichlorophenyl)but-2-enal is unique due to its specific combination of a dichlorophenyl group and a but-2-enal moiety
Properties
CAS No. |
832720-92-0 |
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Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)but-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c1-7(4-5-13)8-2-3-9(11)10(12)6-8/h2-6H,1H3 |
InChI Key |
DBTATBPKEUNJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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